
N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine is an organic compound with the molecular formula C22H16N4. It is known for its unique structure, which includes two pyridine rings attached to a naphthalene core via methylene bridges.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine typically involves the condensation reaction between naphthalene-1,5-diamine and pyridine-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridine rings can be functionalized
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,5-dicarboxylic acid derivatives, while reduction may produce the corresponding amine derivatives .
Scientific Research Applications
N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine has several scientific research applications, including:
Coordination Chemistry: It acts as a ligand, forming stable complexes with various metal ions.
Materials Science: The compound is used in the design of organic materials with specific electronic and optical properties.
Biological Studies: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: The compound is explored for use in the development of sensors and catalysts
Mechanism of Action
The mechanism of action of N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science. The molecular targets and pathways involved depend on the specific application, such as binding to DNA in biological studies or interacting with metal surfaces in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide: Another pyridine-based ligand with similar coordination properties.
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: A compound with multiple pyridine rings, used in coordination chemistry.
Uniqueness
N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine is unique due to its naphthalene core, which provides rigidity and enhances its ability to form stable complexes with metal ions. This structural feature distinguishes it from other pyridine-based ligands and contributes to its specific applications in materials science and coordination chemistry .
Properties
Molecular Formula |
C22H16N4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-pyridin-4-yl-N-[5-(pyridin-4-ylmethylideneamino)naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C22H16N4/c1-3-19-20(21(5-1)25-15-17-7-11-23-12-8-17)4-2-6-22(19)26-16-18-9-13-24-14-10-18/h1-16H |
InChI Key |
FJXHPRVSTIXUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC=NC=C3)C(=C1)N=CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13737718.png)
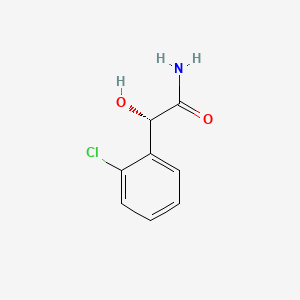

![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine](/img/structure/B13737747.png)
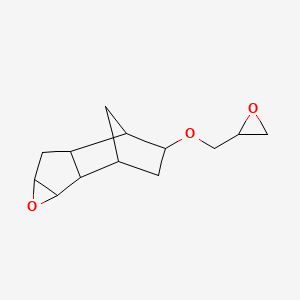
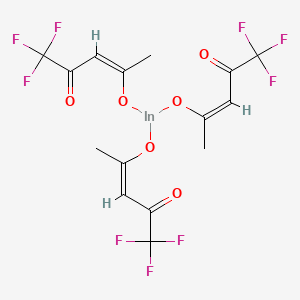
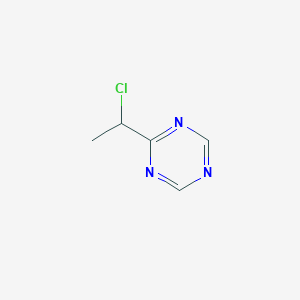
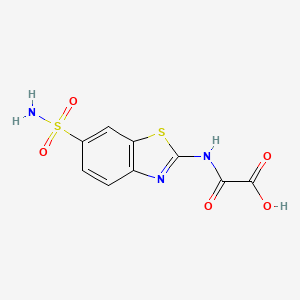
![9-Oxabicyclo[3.3.2]decan-10-one](/img/structure/B13737767.png)
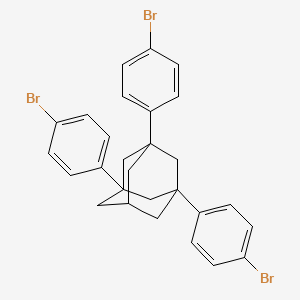
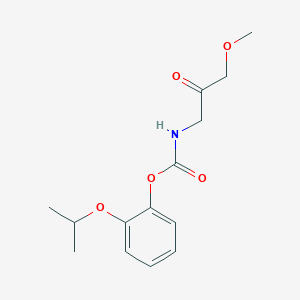
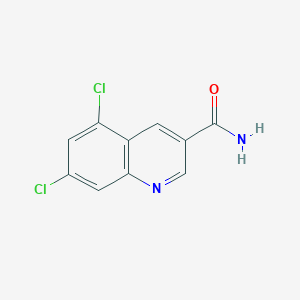
![3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide](/img/structure/B13737787.png)
